4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid
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Overview
Description
4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid is a chemical compound with the molecular formula C12H11N3O4 and a molecular weight of 261.23 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a 5-methyl-1,2,4-oxadiazole ring through a carboxamido methyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with 4-aminomethylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of coupling agents such as carbonyldiimidazole (CDI) and dehydrating agents like triphenylphosphine . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying under vacuum to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzoic acid ring .
Scientific Research Applications
4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N3O4 |
---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
4-[[(5-methyl-1,2,4-oxadiazole-3-carbonyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C12H11N3O4/c1-7-14-10(15-19-7)11(16)13-6-8-2-4-9(5-3-8)12(17)18/h2-5H,6H2,1H3,(H,13,16)(H,17,18) |
InChI Key |
FWOSUISPBXUUAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C(=O)NCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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